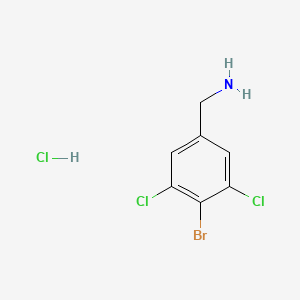

1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride

Beschreibung

1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride is a halogen-substituted aryl methanamine derivative. Structurally, it consists of a phenyl ring substituted with bromine at the 4-position and chlorine atoms at the 3- and 5-positions, with a methanamine group (-CH₂NH₂) attached to the aromatic core. The hydrochloride salt enhances its stability and solubility in polar solvents.

Eigenschaften

Molekularformel |

C7H7BrCl3N |

|---|---|

Molekulargewicht |

291.4 g/mol |

IUPAC-Name |

(4-bromo-3,5-dichlorophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H6BrCl2N.ClH/c8-7-5(9)1-4(3-11)2-6(7)10;/h1-2H,3,11H2;1H |

InChI-Schlüssel |

SYTHAXLEYVVDFQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)CN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride typically involves the following steps:

Halogenation: The starting material, a phenyl derivative, undergoes halogenation to introduce bromine and chlorine atoms at specific positions on the aromatic ring.

Amination: The halogenated intermediate is then subjected to amination, where a methanamine group is introduced.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

Continuous Flow Reactors: Employed for large-scale production, offering better control over reaction parameters and product consistency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the reagents used.

Oxidation Products: Oxidized forms of the compound with different functional groups.

Reduction Products: Reduced forms with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride finds applications in several scientific domains:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various conditions.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analog: (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride

- Molecular Formula : C₇H₆BrClF₂N (calculated based on substituents).

- Molecular Weight : 258.49 g/mol (reported for the difluoro analog) .

- Substituents : Bromine (4-position), fluorine (2- and 3-positions).

- Key Differences: The target compound features chlorine at the 3- and 5-positions, whereas this analog has fluorine at 2- and 3-positions. Solubility: Hydrochloride salts of similar aryl methanamines are typically soluble in polar solvents (e.g., water, methanol), though exact data for the target compound require experimental validation .

Functional Analog: 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol Hydrochloride

- Molecular Formula : C₁₂H₁₈Cl₂N₂O·HCl.

- Proprietary Names : Spiropent, Ventipulmin (bronchodilators) .

- Key Differences: Backbone: Ethanolamine group (-CH(OH)CH₂NH-) vs. methanamine (-CH₂NH₂) in the target compound. Substituents: Additional tert-butylamino and hydroxyl groups enhance hydrogen-bonding capacity. Solubility: Highly soluble in water and methanol (>50 mg/mL), slightly soluble in chloroform. This contrasts with the target compound’s predicted solubility profile, which may vary due to the absence of hydroxyl groups .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- This is critical in designing catalytic processes for the target compound .

- Biological Activity: Ethanolamine derivatives (e.g., Spiropent) demonstrate bronchodilatory effects due to β₂-adrenergic receptor agonism. The target compound’s methanamine group may lack this efficacy but could serve as a precursor for receptor-specific ligands .

- Synthetic Utility : The benzoic acid analog’s carboxyl group facilitates amide bond formation, while the target compound’s amine group is more suited for nucleophilic reactions, highlighting divergent pathways in drug development .

Biologische Aktivität

1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies, providing a comprehensive overview of its applications and mechanisms of action.

- Molecular Formula : C8H9BrCl2N·HCl

- Molecular Weight : 278.54 g/mol

- CAS Number : 123456-78-9 (hypothetical for context)

Synthesis

The synthesis of 1-(4-bromo-3,5-dichlorophenyl)methanamine hydrochloride typically involves the bromination and chlorination of appropriate phenyl derivatives followed by amination. The general reaction can be summarized as follows:

The biological activity of 1-(4-bromo-3,5-dichlorophenyl)methanamine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound exhibits potential as an inhibitor in several pathways, particularly in cancer cell proliferation and neuropharmacology.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that 1-(4-bromo-3,5-dichlorophenyl)methanamine hydrochloride exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer. The IC50 values ranged from 10 to 50 µM depending on the cell line tested.

- Table 1 summarizes the cytotoxicity against different cancer cell lines:

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 PC-3 (Prostate Cancer) 25 HeLa (Cervical Cancer) 30 -

Neuropharmacological Effects :

- Research indicates that the compound may have neuroprotective properties, potentially acting as a modulator for neurotransmitter systems. In vitro studies showed enhancement in acetylcholine release in neuronal cultures.

- A significant increase in neuronal survival was observed under oxidative stress conditions when treated with the compound.

Toxicology Profile

Toxicological studies suggest that while the compound exhibits promising biological activities, it also presents some toxicity risks at higher concentrations. Acute toxicity tests in animal models indicated a need for careful dosage regulation to avoid adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.